molecular formula C17H14N2O3 B15188304 3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol CAS No. 76099-20-2

3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol

Cat. No.: B15188304
CAS No.: 76099-20-2
M. Wt: 294.30 g/mol
InChI Key: OOBTYEWXQWHPLZ-UHFFFAOYSA-N
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Description

3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol is a complex organic compound characterized by its unique structure, which includes an oxazepine ring fused with a benzimidazole moiety and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazepine ring and its subsequent fusion with the benzimidazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol involves its interaction with specific molecular targets. The oxazepine and benzimidazole moieties can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenol group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol lies in its combination of the oxazepine, benzimidazole, and phenol functionalities, which confer distinct chemical and biological properties. This combination allows for a wide range of interactions and applications that are not possible with simpler compounds .

Properties

CAS No.

76099-20-2

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

3-(14,15-dioxa-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraen-1-yl)phenol

InChI

InChI=1S/C17H14N2O3/c20-12-5-3-4-11(8-12)17-16-18-14-6-1-2-7-15(14)19(16)9-13(22-17)10-21-17/h1-8,13,20H,9-10H2

InChI Key

OOBTYEWXQWHPLZ-UHFFFAOYSA-N

Canonical SMILES

C1C2COC(O2)(C3=NC4=CC=CC=C4N31)C5=CC(=CC=C5)O

Origin of Product

United States

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